Home > Products > Screening Compounds P68922 > Tasisulam sodium
Tasisulam sodium - 519055-63-1

Tasisulam sodium

Catalog Number: EVT-360411
CAS Number: 519055-63-1
Molecular Formula: C11H6BrCl2NNaO3S2
Molecular Weight: 438.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasisulam sodium (chemical name: 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt) is a novel anticancer agent. It is classified as a small molecule acyl sulfonamide. Tasisulam sodium is primarily investigated in preclinical and clinical settings for its potential to treat various types of cancers.

Future Directions
  • Optimization of Dosing Regimens: Research is needed to optimize dosing strategies, potentially incorporating albumin levels to personalize treatment and mitigate toxicity risks.

  • Combination Therapies: Investigating Tasisulam sodium in combination with other anticancer agents, such as angiogenesis inhibitors, could potentially enhance its efficacy.

Tolbutamide

Compound Description: Tolbutamide is a first-generation sulfonylurea drug that acts as an insulin secretagogue. It is primarily used in the treatment of type 2 diabetes mellitus. [] Tolbutamide is metabolized by the cytochrome P450 enzyme CYP2C9 in the liver. []

Relevance: Tolbutamide was used as a probe substrate for CYP2C9 in a drug interaction study with tasisulam sodium. [] Results showed that tasisulam sodium significantly increased tolbutamide systemic exposure, indicating that tasisulam sodium is a strong inhibitor of CYP2C9. [] This interaction highlights the potential for tasisulam sodium to affect the metabolism and clearance of other drugs metabolized by CYP2C9, potentially leading to adverse drug reactions.

Sunitinib

Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that inhibits signaling pathways involved in tumor angiogenesis and cell growth. It is used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. [] Sunitinib exerts its antiangiogenic effects by blocking vascular endothelial growth factor receptors (VEGFRs). []

Relevance: Sunitinib was used as a comparator to tasisulam sodium in preclinical studies to investigate and compare their antiangiogenic mechanisms of action. [] While both drugs inhibit angiogenesis, they do so through distinct mechanisms. Sunitinib blocks VEGFR signaling at the receptor kinase level, while tasisulam sodium appears to inhibit endothelial cell cord formation without directly blocking VEGFR signaling. [] Notably, the combination of tasisulam sodium and sunitinib showed synergistic antitumor activity in a Caki-1 renal cell carcinoma model. [] This suggests potential benefits of combining these agents with distinct antiangiogenic mechanisms.

Liposomal Doxorubicin

Compound Description: Liposomal doxorubicin is a formulation of the anthracycline chemotherapy drug doxorubicin encapsulated within liposomes. This encapsulation helps to improve drug delivery to tumors and reduce some of the toxic side effects associated with conventional doxorubicin. Liposomal doxorubicin is commonly used in the treatment of various cancers, including ovarian cancer. []

Relevance: A phase 1b clinical trial investigated the combination of tasisulam sodium and liposomal doxorubicin in patients with advanced solid tumors, including platinum-resistant ovarian cancer. [] The study aimed to determine a safe and effective dose combination of these agents. [] Although the study was stopped early for business reasons, preliminary data from ovarian cancer patients who achieved a therapeutic range of tasisulam sodium exposure suggested potential antitumor activity of the combination. []

Paclitaxel

Compound Description: Paclitaxel is a taxane chemotherapy drug that inhibits cell division by interfering with microtubule function. It is widely used in the treatment of various cancers, including melanoma. []

Relevance: A randomized, open-label clinical trial compared the efficacy and safety of tasisulam sodium to paclitaxel as second-line treatment in patients with metastatic melanoma. [] This head-to-head comparison aimed to assess the potential benefits of tasisulam sodium over a standard chemotherapy regimen in this patient population. []

Overview

Tasisulam sodium, also known as LY573636 sodium, is a novel anticancer compound that has garnered attention for its potential therapeutic applications in oncology. It is classified as an acyl-sulfonamide small molecule and has demonstrated significant antiproliferative effects against various cancer types, particularly melanoma and non-small cell lung cancer. Tasisulam sodium works primarily by inducing apoptosis and inhibiting angiogenesis, making it a promising candidate in cancer treatment protocols.

Source and Classification

Tasisulam sodium was identified through a phenotypic drug screening process involving over 14,000 compounds, aimed at finding agents with a substantial therapeutic index between cancerous and normal cells. This compound is categorized under antitumor agents due to its ability to inhibit tumor growth and induce cell death in cancerous tissues while sparing normal cells to a degree .

Synthesis Analysis

The synthesis of tasisulam sodium involves several chemical processes. One notable method reported in the literature includes the use of sulfonimidamide-based analogs to enhance its antiproliferative effects while reducing toxicity. This approach focuses on modifying the chemical structure to improve pharmacokinetic properties and therapeutic efficacy . The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Technical Details

  • Starting Materials: The synthesis often begins with commercially available sulfonyl chlorides or similar precursors.
  • Reagents: Various reagents such as bases (e.g., triethylamine) are used to facilitate the formation of the sulfonamide bond.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate tasisulam sodium from by-products.
Molecular Structure Analysis

Tasisulam sodium has a complex molecular structure characterized by its acyl-sulfonamide framework. The molecular formula is C15_{15}H18_{18}N2_{2}O4_{4}S, with a molecular weight of approximately 342.38 g/mol.

Structure Data

  • Molecular Weight: 342.38 g/mol
  • Chemical Formula: C15_{15}H18_{18}N2_{2}O4_{4}S
  • Structural Features: The compound features a sulfonamide group, which is critical for its biological activity, and exhibits high affinity for serum albumin, influencing its pharmacokinetics.
Chemical Reactions Analysis

Tasisulam sodium undergoes various chemical reactions that contribute to its therapeutic activity. Notably, it induces apoptosis through caspase-dependent pathways.

Reactions

  • Apoptosis Induction: Tasisulam activates intrinsic apoptotic pathways leading to cytochrome c release from mitochondria and subsequent activation of caspases .
  • Antiangiogenesis Activity: The compound inhibits endothelial cell proliferation and cord formation in response to growth factors like vascular endothelial growth factor, effectively blocking angiogenesis without affecting primary endothelial cells .
Mechanism of Action

The mechanism of action for tasisulam sodium involves multiple pathways:

  1. Apoptosis Induction: Tasisulam triggers apoptosis via mitochondrial pathways, leading to the activation of caspases and cell death.
  2. Cell Cycle Arrest: It causes G2-M phase accumulation in cancer cells, preventing their division and promoting apoptosis .
  3. Inhibition of Angiogenesis: By blocking key signaling pathways involved in blood vessel formation, tasisulam reduces tumor growth by limiting nutrient supply.

Data Supporting Mechanism

Research indicates that tasisulam effectively increases the proportion of cells with 4N DNA content, suggesting significant impact on cell cycle regulation .

Physical and Chemical Properties Analysis

Tasisulam sodium exhibits unique physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is highly soluble in aqueous solutions due to its sodium salt form.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Binding Affinity: High-affinity binding to serum albumin contributes to its prolonged half-life in circulation, enhancing therapeutic efficacy.

Relevant Data

  • pH Stability Range: Typically stable between pH 4-7.
  • Half-Life: Exhibits a long terminal half-life due to extensive protein binding.
Applications

Tasisulam sodium is primarily explored for its applications in oncology:

  1. Treatment of Melanoma: It has shown promise in clinical trials as a treatment option for patients with metastatic melanoma.
  2. Non-Small Cell Lung Cancer: Tasisulam is being evaluated as a third-line treatment for patients with unresectable non-small cell lung cancer .
  3. Combination Therapies: Ongoing research is investigating the use of tasisulam in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.

Properties

CAS Number

519055-63-1

Product Name

Tasisulam sodium

IUPAC Name

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide

Molecular Formula

C11H6BrCl2NNaO3S2

Molecular Weight

438.1 g/mol

InChI

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16);

InChI Key

QSRNOFDYCBMUHQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.